molecular formula C16H13NO4 B578262 2-Acetamido-6-benzoylbenzoic acid CAS No. 13711-61-0

2-Acetamido-6-benzoylbenzoic acid

Cat. No.: B578262
CAS No.: 13711-61-0
M. Wt: 283.283
InChI Key: LPUHFUCKGWYMJE-UHFFFAOYSA-N
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Description

2-Acetamido-6-benzoylbenzoic acid is a benzoic acid derivative featuring an acetamido group at the 2-position and a benzoyl substituent at the 6-position. A green synthesis method for this compound involves refluxing with dilute sulfuric acid and purification via steam distillation, yielding a 63% product with 98.2% purity (HPLC), as confirmed by NMR and mass spectrometry . The benzoyl group enhances lipophilicity, which may influence bioavailability and target binding, while the acetamido moiety contributes to hydrogen-bonding interactions, critical for molecular recognition in biological systems.

Properties

CAS No.

13711-61-0

Molecular Formula

C16H13NO4

Molecular Weight

283.283

IUPAC Name

2-acetamido-6-benzoylbenzoic acid

InChI

InChI=1S/C16H13NO4/c1-10(18)17-13-9-5-8-12(14(13)16(20)21)15(19)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,18)(H,20,21)

InChI Key

LPUHFUCKGWYMJE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)C2=CC=CC=C2

Synonyms

2-(Acetylamino)-6-benzoylbenzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and functional outcomes:

Compound Name Substituents Molecular Weight Synthesis Method Key Properties/Activities
2-Acetamido-6-benzoylbenzoic acid 2-acetamido, 6-benzoyl 297.30 (calculated) Green synthesis with dilute sulfuric acid and steam distillation High purity (98.2%); potential for drug intermediate applications
2-Acetamido-6-fluorobenzoic acid 2-acetamido, 6-fluoro 197.16 Not explicitly detailed (PubChem data) Lower molecular weight; fluorine may enhance metabolic stability
Benzothiazole-6-carboxamide derivatives (e.g., compounds 20, 21, 22, 28) 2-acetamido, 6-carboxamide (benzothiazole core) Varies (e.g., 21: ~400–450) Coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines via EEDQ/DMAP Compound 22 inhibits BRAFV600E kinase (IC50 = 7.9 μM) ; moderate yields (20–35%)
2-Acylaminobenzoic acids (C6–C16 chains) 2-acylamido (long-chain alkanoic acids) Varies Reaction with acid chlorides; failed benzamide formation due to cyclization Intramolecular cyclization limits utility; highlights synthetic challenges
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 2-ethoxy-oxoacetamido 237.21 Crystal structure analysis Planar geometry; hydrogen-bonded chains enhance crystallinity

Physicochemical Properties

  • Crystallinity : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms hydrogen-bonded chains, enhancing crystallinity . The benzoyl group in 2-acetamido-6-benzoylbenzoic acid may reduce crystallinity due to bulkier substituents.

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